4-(Diethylamino)benzoic acid
Overview
Description
4-(Diethylamino)benzoic acid is an organic compound with the molecular formula C11H15NO2. It is a derivative of benzoic acid, where the para position of the benzene ring is substituted with a diethylamino group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Diethylamino)benzoic acid typically involves the reaction of 4-aminobenzoic acid with diethylamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of solid acid catalysts can also enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions: 4-(Diethylamino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
4-(Diethylamino)benzoic acid has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its use in drug formulations and as a potential therapeutic agent.
Industry: The compound is used in the manufacture of UV filters for cosmetic applications.
Mechanism of Action
The mechanism of action of 4-(Diethylamino)benzoic acid involves its interaction with specific molecular targets. The diethylamino group enhances its ability to interact with biological membranes and proteins. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
4-(Dimethylamino)benzoic acid: Similar structure but with dimethyl groups instead of diethyl groups.
Ethyl 4-aminobenzoate: An ester derivative of 4-aminobenzoic acid.
4-Methoxybenzoic acid: Contains a methoxy group instead of a diethylamino group.
Uniqueness: 4-(Diethylamino)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the diethylamino group enhances its solubility and reactivity compared to similar compounds .
Properties
IUPAC Name |
4-(diethylamino)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-3-12(4-2)10-7-5-9(6-8-10)11(13)14/h5-8H,3-4H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNYTUARMNSFFBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9063877 | |
Record name | Benzoic acid, 4-(diethylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9063877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5429-28-7 | |
Record name | 4-(Diethylamino)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5429-28-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Benzoic acid, 4-(diethylamino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005429287 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Diethylamino)benzoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14115 | |
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Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 4-(diethylamino)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 4-(diethylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9063877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(diethylamino)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.166 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-(Diethylamino)benzoic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7YGH249XU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the coordination chemistry observed in these organotin(IV) complexes?
A: The research highlights the diverse coordination modes of 4-(diethylamino)benzoic acid with organotin(IV) ions. The carboxylate group of the acid acts as a bridge, leading to different structural motifs. For example, complex 2, {4-[N(C2H5)2]C6H4COO}2(C4H9)2Sn, exhibits a six-coordinated tin atom, while complex 4, 4-[N(C2H5)2]C6H4COO(C6H5)3Sn, shows a four-coordinated tin center [, ]. This variability in coordination geometry can significantly influence the complexes' biological activity and material properties.
Q2: How does the structure of these organotin(IV) complexes relate to their antibacterial activity?
A: The study on the in vitro antibacterial activity revealed that the diorganotin(IV) complex with methyl groups (complex 1, {4-[N(C2H5)2]C6H4COO}2(CH3)2Sn) displayed activity against all five tested bacterial strains. In contrast, complexes 2-4, bearing butyl or phenyl groups, showed limited or no activity []. This suggests that the nature of the organic groups attached to the tin atom plays a crucial role in determining the antibacterial potency of these complexes. Further research is needed to elucidate the specific mechanism of action and structure-activity relationships.
Q3: What analytical techniques were crucial in characterizing these novel compounds?
A: A combination of techniques was employed to characterize the synthesized this compound derivatives and their organotin(IV) complexes. Elemental analysis (C, H, N, and Sn) confirmed the elemental composition of the synthesized compounds [, ]. Infrared (FTIR) spectroscopy provided insights into the coordination mode of the carboxylate group, while nuclear magnetic resonance (1H, 13C, and 119Sn NMR) spectroscopy helped elucidate the structure and solution-state behavior of the complexes [, ]. These complementary techniques provide a comprehensive understanding of the chemical structure and properties of the synthesized compounds.
Q4: What future research directions are suggested by the findings on the cytotoxicity of these complexes?
A: The study revealed that the triorganotin(IV) complex (complex 4) exhibited significant cytotoxicity against human liver carcinoma cells (HepG2) compared to the diorganotin(IV) complexes []. This finding warrants further investigation into the potential anticancer activity of these organotin(IV) complexes. Future studies could focus on evaluating the in vitro and in vivo efficacy of these compounds against a broader range of cancer cell lines and exploring their mechanisms of action.
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